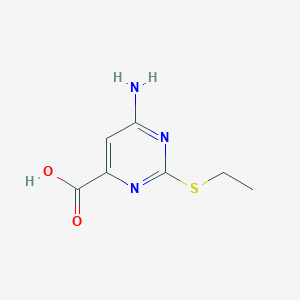

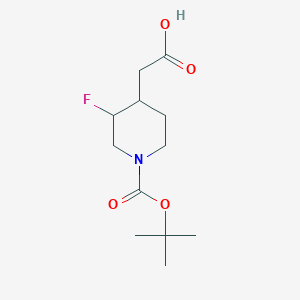

6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid” is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, one method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . Another method involves the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives for their possible inhibitory effects against immune-induced nitric oxide generation .Molecular Structure Analysis

The molecular formula of “6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid” is C7H9N3O2S . It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

Pyrimidines, including “6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid”, can undergo various chemical reactions. For example, an eco-friendly construction of trisubstituted pyrimidines under mild aerobic conditions via dehydrogenative functionalization of alcohols with alkynes and amidines has been reported .科学的研究の応用

Anti-inflammatory Applications

The structure of pyrimidine derivatives has been associated with anti-inflammatory activities. Compounds similar to 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid have been studied for their potential as 5-lipoxygenase (5-LOX) inhibitors, which play a role in the inflammatory process .

Anticonvulsant Activities

Pyrimidine derivatives have also been explored for their anticonvulsant properties. The starting amino-thiopyrimidine, a related compound, has been used to synthesize derivatives with potential anticonvulsant activity, suggesting that 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid could be a candidate for such applications .

Synthesis of Poly Fused Pyrimidines

In the field of synthetic chemistry, pyrimidine derivatives are used as precursors for the synthesis of poly fused pyrimidines, which have various pharmaceutical applications. This suggests that 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid could be utilized in similar synthetic pathways .

Safety And Hazards

特性

IUPAC Name |

6-amino-2-ethylsulfanylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-2-13-7-9-4(6(11)12)3-5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWMFHWAKHILCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=N1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)

![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)

![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)

![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)